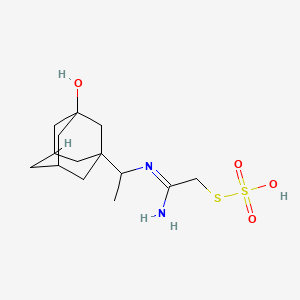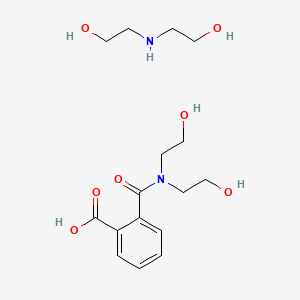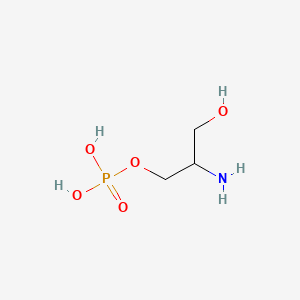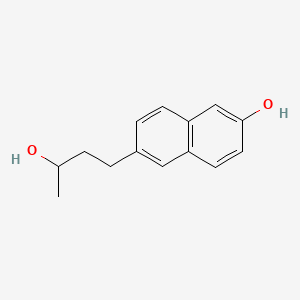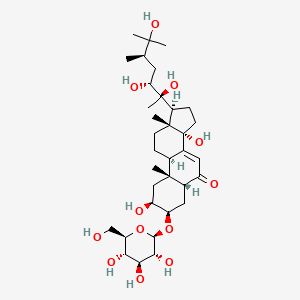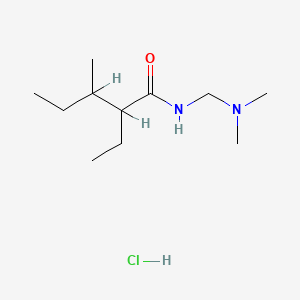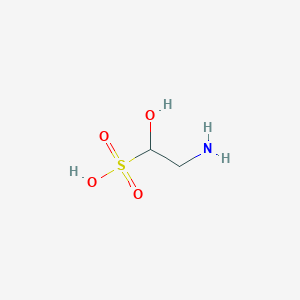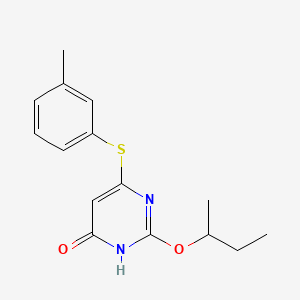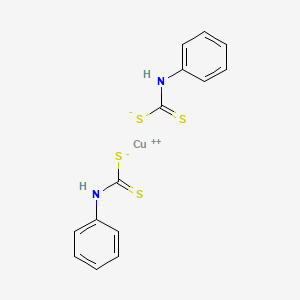
Copper(II), bis(dithiocarbanilato)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(II), bis(dithiocarbanilato)- is a coordination compound that features copper in the +2 oxidation state coordinated to two dithiocarbanilato ligands. This compound is part of the broader class of copper dithiocarbamates, which have been studied for over a century due to their diverse applications in materials science, biosciences, and beyond .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper(II), bis(dithiocarbanilato)- can be synthesized by reacting copper(II) salts, such as copper(II) sulfate or copper(II) chloride, with dithiocarbanilato ligands in an appropriate solvent. The reaction typically involves mixing the copper(II) salt with the dithiocarbanilato ligand in a polar solvent like ethanol or methanol under ambient conditions .
Industrial Production Methods
In industrial settings, the synthesis of copper(II), bis(dithiocarbanilato)- often involves large-scale batch reactions where copper(II) salts are reacted with dithiocarbanilato ligands in reactors equipped with stirring and temperature control. The product is then purified through filtration and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Copper(II), bis(dithiocarbanilato)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(III) complexes.
Reduction: It can be reduced to form copper(I) complexes.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include halogens and peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products
Oxidation: Copper(III) complexes with shortened Cu-S bonds.
Reduction: Copper(I) complexes, often forming clusters.
Substitution: New copper(II) complexes with different ligands.
Aplicaciones Científicas De Investigación
Copper(II), bis(dithiocarbanilato)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of copper sulfide nanoparticles and other copper-containing materials.
Medicine: Explored for its therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the production of semiconductors and other electronic materials.
Mecanismo De Acción
The mechanism of action of copper(II), bis(dithiocarbanilato)- involves its ability to form stable complexes with various biological molecules. The compound can interact with proteins and enzymes, potentially inhibiting their activity. This interaction is facilitated by the coordination of the copper center with sulfur atoms from the dithiocarbanilato ligands, which can disrupt the normal function of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Copper(II) bis(diethyldithiocarbamate): Similar coordination environment but different ligand structure.
Copper(II) bis(diphenyldithiocarbamate): Features phenyl groups instead of carbanilato groups.
Copper(II) bis(dialkyldithiocarbamate): Contains alkyl groups instead of carbanilato groups.
Uniqueness
Copper(II), bis(dithiocarbanilato)- is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. The presence of carbanilato groups can influence the compound’s reactivity and its interactions with biological molecules, making it a valuable compound for various applications .
Propiedades
Número CAS |
25500-28-1 |
|---|---|
Fórmula molecular |
C14H12CuN2S4 |
Peso molecular |
400.1 g/mol |
Nombre IUPAC |
copper;N-phenylcarbamodithioate |
InChI |
InChI=1S/2C7H7NS2.Cu/c2*9-7(10)8-6-4-2-1-3-5-6;/h2*1-5H,(H2,8,9,10);/q;;+2/p-2 |
Clave InChI |
IQGLQEOFOXDXII-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)[S-].C1=CC=C(C=C1)NC(=S)[S-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






